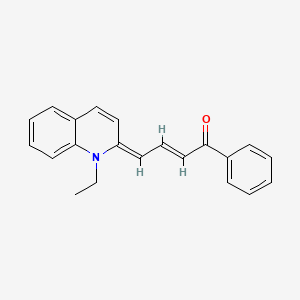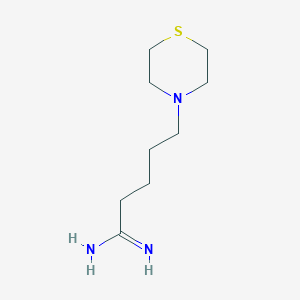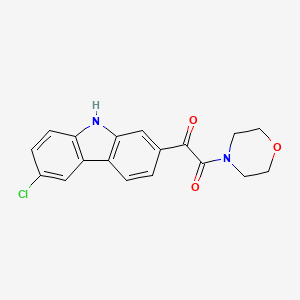
1-(6-Chloro-9H-carbazol-2-yl)-2-morpholinoethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-9H-carbazol-2-yl)-2-morpholinoethane-1,2-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbazole moiety, a morpholine ring, and a dione functional group, which collectively contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-9H-carbazol-2-yl)-2-morpholinoethane-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 6-chloro-9H-carbazole with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-9H-carbazol-2-yl)-2-morpholinoethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The chloro group in the carbazole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
1-(6-Chloro-9H-carbazol-2-yl)-2-morpholinoethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-9H-carbazol-2-yl)-2-morpholinoethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Chloro-9H-carbazol-2-yl)ethanone: This compound shares the carbazole moiety but lacks the morpholine ring and dione functional group.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Another compound with a similar carbazole structure but different functional groups.
Uniqueness
1-(6-Chloro-9H-carbazol-2-yl)-2-morpholinoethane-1,2-dione is unique due to the presence of both the morpholine ring and the dione functional group, which contribute to its distinct chemical properties and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H15ClN2O3 |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
1-(6-chloro-9H-carbazol-2-yl)-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C18H15ClN2O3/c19-12-2-4-15-14(10-12)13-3-1-11(9-16(13)20-15)17(22)18(23)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8H2 |
Clé InChI |
LDRVUDZQWASDRM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C(=O)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


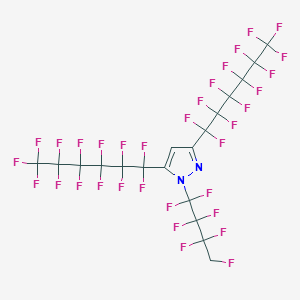
![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
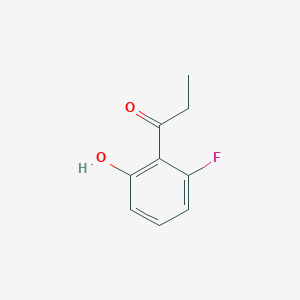
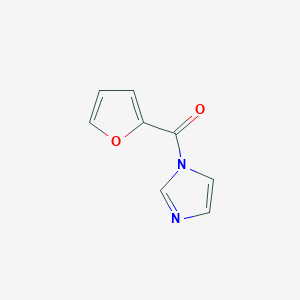
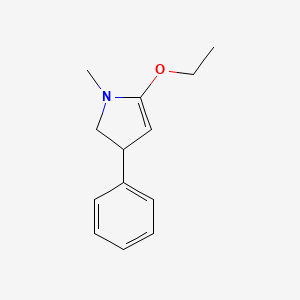
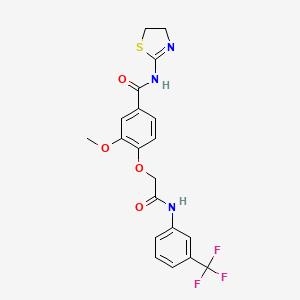
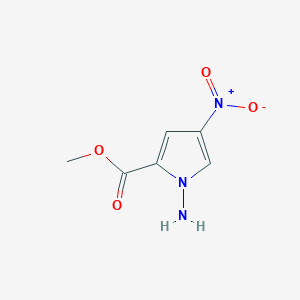
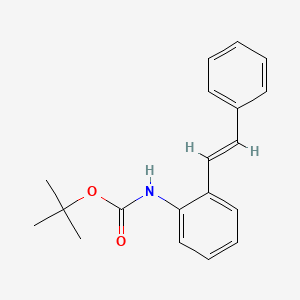
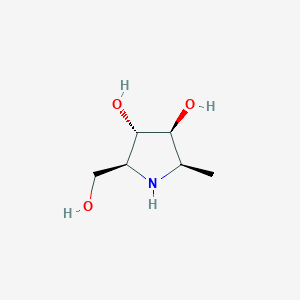
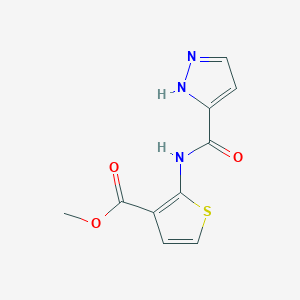
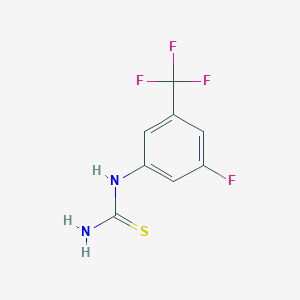
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
